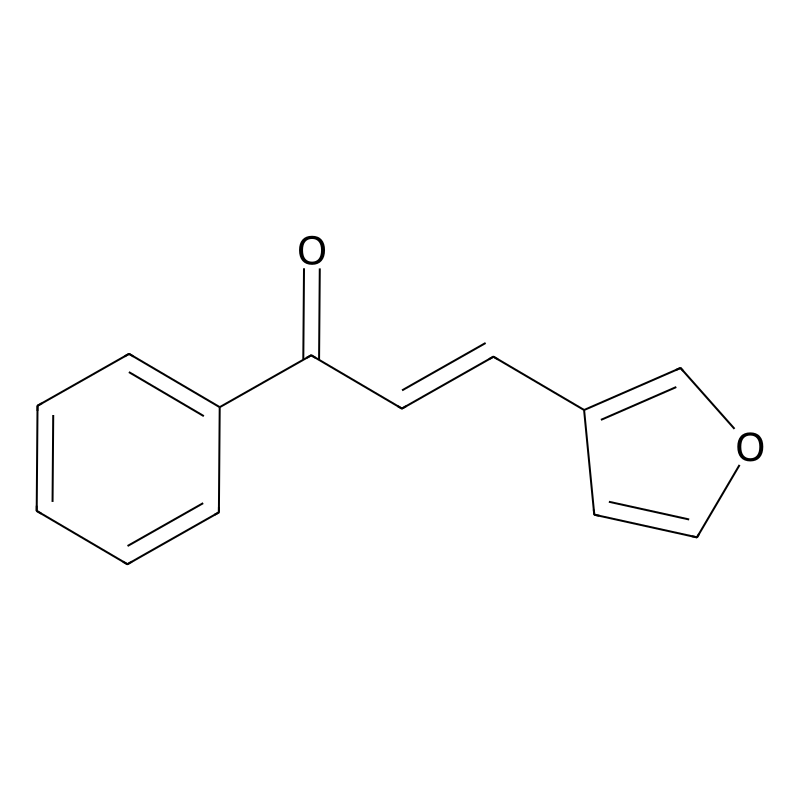

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, features a structure characterized by a furan ring and a phenyl group linked through an α,β-unsaturated carbonyl system. The compound adopts an E configuration about the C=C double bond, which is crucial for its biological activity and chemical reactivity. The molecular formula is , and it exhibits distinct physical properties, such as a melting point of approximately 311–313 K .

- Oxidation: The enone system can be oxidized to form epoxides or other oxygenated derivatives.

- Reduction: Reduction can yield saturated ketones or alcohols.

- Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of diverse substituents .

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one has garnered attention for its potential biological activities. Research indicates it may exhibit:

- Antimicrobial properties: Effective against various bacterial strains.

- Anti-inflammatory effects: Potentially reducing inflammation markers in biological systems.

- Anticancer activity: Demonstrated ability to inhibit cancer cell proliferation in vitro, suggesting possible therapeutic applications in oncology .

The synthesis of (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. The process includes:

- Reagents: An aromatic aldehyde (such as furfural) and an aromatic ketone (such as acetophenone).

- Base: Sodium hydroxide or potassium hydroxide is used as a catalyst.

- Solvent: Common solvents include ethanol or methanol.

- Conditions: The reaction is usually conducted at room temperature to reflux over several hours to overnight .

This compound has several applications across different fields:

- Pharmaceuticals: As a building block for the synthesis of more complex medicinal compounds.

- Agriculture: Potential use in developing agrochemicals due to its biological activity.

- Material Science: Investigated for its properties that may enhance material performance in various applications .

Studies on (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one have focused on its interactions with biological targets:

- Enzymatic Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- DNA Interaction: It has shown potential in interacting with DNA, which may prevent replication in cancer cells, contributing to its anticancer properties .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one. Notable examples include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (E)-3-(furan-2-yl)-1-(4-methylphenyl)prop-2-en-1-one | Furan and phenyl rings | Exhibits strong anti-inflammatory effects |

| (E)-3-(thiophen-2-yl)-1-(4-methylphenyl)prop-2-en-1-one | Thiophene instead of furan | Enhanced antimicrobial activity |

| (E)-3-(furan-2-yl)-1-naphthaleneprop-2-en-1-one | Naphthalene ring | Increased potency against specific cancer cell lines |

Uniqueness

The uniqueness of (2E)-3-(furan-3-y)-1-phenyprop-2-enone lies in its specific combination of furan and phenyl rings, which imparts distinct chemical reactivity and biological properties not found in other similar compounds. This structural arrangement allows for unique interactions with biological targets, enhancing its potential therapeutic applications .